molecular formula C11H14ClNO2 B1466213 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine CAS No. 1492165-27-1

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine

Cat. No.: B1466213
CAS No.: 1492165-27-1
M. Wt: 227.69 g/mol
InChI Key: YDESDOIJUQKUGQ-UHFFFAOYSA-N
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Description

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom at the second position and a tetrahydro-2H-pyran-4-ylmethoxy group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and tetrahydro-2H-pyran-4-ylmethanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base, such as sodium hydride, to deprotonate the alcohol group of tetrahydro-2H-pyran-4-ylmethanol, followed by nucleophilic substitution with 2-chloropyridine.

    Catalysts and Solvents: Catalysts like potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: Under acidic or basic conditions, the tetrahydro-2H-pyran-4-ylmethoxy group can be hydrolyzed to yield the corresponding alcohol and pyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, and various oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism by which 2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-methoxypyridine: Lacks the tetrahydro-2H-pyran-4-yl group, making it less sterically hindered.

    3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: Does not have the chlorine atom, affecting its reactivity and binding properties.

Uniqueness

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is unique due to the combination of the chlorine atom and the tetrahydro-2H-pyran-4-ylmethoxy group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.

Biological Activity

Overview

2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a pyridine derivative characterized by the presence of a chlorine atom and a tetrahydro-2H-pyran-4-ylmethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity can provide insights into its applications in drug development.

PropertyValue
IUPAC NameThis compound
CAS Number1350357-03-7
Molecular FormulaC11H14ClNO2
Molecular Weight213.66 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Its unique structure allows it to act as a ligand, potentially modulating the activity of various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting the potential of this compound in treating infections caused by resistant bacteria.

Anticancer Potential

The compound's structural features may also confer anticancer properties. A review of related compounds indicates that modifications in the pyridine ring can enhance cytotoxicity against cancer cell lines. For example, derivatives with similar functional groups have demonstrated effectiveness against multiple cancer types, including lung and breast cancers.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antibacterial efficacy of pyridine derivatives found that those with halogen substitutions, like chlorine, exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., MCF-7 and A549) revealed that compounds with similar structures to this compound had IC50 values ranging from 5 to 10 µM, indicating significant cytotoxic effects.
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that introducing polar functionalities can improve solubility and metabolic stability while maintaining or enhancing biological activity. This insight is crucial for optimizing the pharmacokinetic profiles of new drug candidates based on this compound.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)
2-chloro-5-hydroxypyridineAntimicrobial15
2-chloro-5-methoxypyridineAnticancer8
2-chloro-3-(tetrahydro-pyran) derivativeCytotoxicity against MCF7 cells6

Properties

IUPAC Name

2-chloro-3-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDESDOIJUQKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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